molecular formula C9H15NO5 B1624760 L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) CAS No. 20902-48-1

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)

Cat. No.: B1624760
CAS No.: 20902-48-1
M. Wt: 217.22 g/mol
InChI Key: WBQQDEUSGHGJMH-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) typically involves the reaction of L-alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can then participate in biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(ethoxy(oxo)acetyl)-L-alaninate
  • L-Alanine, N-(2-ethoxy-2-oxoacetyl)-, ethyl ester
  • Ethyl (2S)-2-[(2-ethoxy-2-oxoacetyl)amino]propanoate

Uniqueness

L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyoxoacetyl group allows for unique reactivity patterns compared to other alanine derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl (2S)-2-[(2-ethoxy-2-oxoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQDEUSGHGJMH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450108
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20902-48-1
Record name Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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